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6-Amino-2-ethynyl-3-iodopyridine
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Overview
Description
6-Amino-2-ethynyl-3-iodopyridine is a heterocyclic organic compound with the molecular formula C₇H₅IN₂. It is a derivative of pyridine, characterized by the presence of an amino group at the 6th position, an ethynyl group at the 2nd position, and an iodine atom at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-ethynyl-3-iodopyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the Sonogashira coupling reaction, where a 3-halo-2-amino-pyridine undergoes coupling with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often involve the use of a base such as triethylamine and solvents like tetrahydrofuran (THF) under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is tailored to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-ethynyl-3-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3rd position can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as Sonogashira coupling.
Oxidation and Reduction: The amino group can undergo oxidation or reduction to form different functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Coupling: Palladium catalysts and copper co-catalysts are commonly used in coupling reactions.
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce complex heterocyclic compounds .
Scientific Research Applications
6-Amino-2-ethynyl-3-iodopyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential anticancer and antiviral agents.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Chemical Biology: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Amino-2-ethynyl-3-iodopyridine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Amino-2-fluoro-3-iodopyridine: Similar structure but with a fluorine atom instead of an ethynyl group.
2-Amino-3-iodopyridine: Lacks the ethynyl group, making it less versatile in coupling reactions.
6-Amino-2-ethynylpyridine: Lacks the iodine atom, affecting its reactivity in substitution reactions.
Uniqueness
6-Amino-2-ethynyl-3-iodopyridine is unique due to the presence of both an ethynyl group and an iodine atom, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in synthetic chemistry and various research applications .
Biological Activity
6-Amino-2-ethynyl-3-iodopyridine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an anti-cancer agent. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes an amino group, an ethynyl group, and an iodine atom attached to a pyridine ring. This configuration is crucial for its biological activity.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
1. Anti-Cancer Activity:
- Studies have shown that this compound possesses significant anti-cancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects. For instance, it has been evaluated in vitro against human cancer cell lines such as A549 (lung carcinoma) and HTB-140 (melanoma) with promising results in inhibiting cell proliferation .
2. Mechanism of Action:
- The anti-cancer effects of this compound may be attributed to its ability to induce apoptosis in cancer cells. Apoptosis is a form of programmed cell death that is often disrupted in cancerous cells. The compound’s interaction with specific molecular targets within the cells leads to the activation of apoptotic pathways, ultimately resulting in cell death .
Cytotoxicity Studies
A series of cytotoxicity studies have been conducted to evaluate the effectiveness of this compound against various cancer types. The following table summarizes key findings from these studies:
Cell Line | IC50 (µM) | Effect |
---|---|---|
A549 (Lung) | 15.74 ± 1.7 | Moderate cytotoxicity |
HTB-140 (Melanoma) | 13.95 ± 2.5 | High cytotoxicity |
CaCo-2 (Colorectal) | Not significantly affected | Low sensitivity to treatment |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's varying effectiveness across different cancer types .
Apoptotic Activity
Flow cytometry analysis has been utilized to assess the apoptotic effects of this compound on cancer cells. Results indicate a significant increase in early apoptosis among treated cells compared to controls:
Cell Line | Early Apoptosis (%) | Late Apoptosis (%) |
---|---|---|
A549 | 28.9 | 42.7 |
HTB-140 | 25.5 | Not significant |
These findings suggest that the compound effectively triggers both early and late apoptosis in lung carcinoma cells, indicating its potential as a therapeutic agent .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Study on Lung Cancer:
- In a controlled experiment involving A549 cells, treatment with varying concentrations of the compound resulted in a dose-dependent increase in apoptosis and a decrease in viable cell counts, underscoring its efficacy as an anti-cancer agent.
-
Melanoma Treatment:
- A study focusing on HTB-140 cells revealed that this compound significantly inhibited tumor growth in vitro, providing a basis for further exploration in vivo.
Properties
Molecular Formula |
C7H5IN2 |
---|---|
Molecular Weight |
244.03 g/mol |
IUPAC Name |
6-ethynyl-5-iodopyridin-2-amine |
InChI |
InChI=1S/C7H5IN2/c1-2-6-5(8)3-4-7(9)10-6/h1,3-4H,(H2,9,10) |
InChI Key |
KRIAHZKXXJGAEG-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C=CC(=N1)N)I |
Origin of Product |
United States |
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